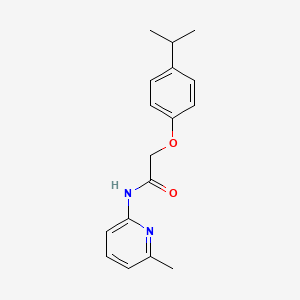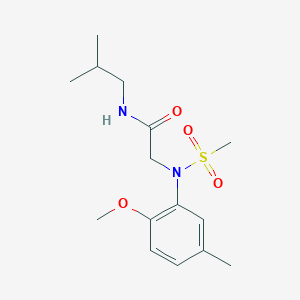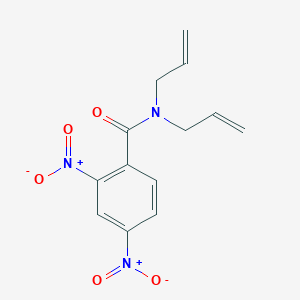![molecular formula C20H17NO B5188427 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as MQ, is a chemical compound that has been studied for its potential applications in scientific research. MQ is a derivative of benzoquinoline and has a unique molecular structure that makes it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential applications in scientific research, including as a fluorescent probe for imaging and detection of biological molecules. 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to involve the intercalation of the 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one molecule between the base pairs of DNA and RNA. This intercalation disrupts the normal structure and function of the nucleic acid, leading to cell death. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of nucleic acid structure and function. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its high selectivity for binding to DNA and RNA. This makes it a useful tool for studying nucleic acid structure and function. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has low toxicity and is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, including further studies on its potential as an anti-cancer agent and as a fluorescent probe for imaging and detection of biological molecules. Additionally, there is potential for the development of new derivatives of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved solubility and selectivity for specific nucleic acid targets. Finally, future research could focus on the development of new synthesis methods for 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 3-methylphenylacetic acid to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the final product, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. The synthesis method has been optimized to produce high yields of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with good purity.
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-5-4-7-15(11-13)18-12-19(22)21-20-16-8-3-2-6-14(16)9-10-17(18)20/h2-11,18H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINTYBMTAOQILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)



![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)

![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


